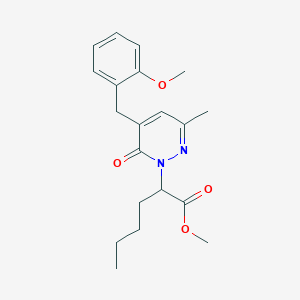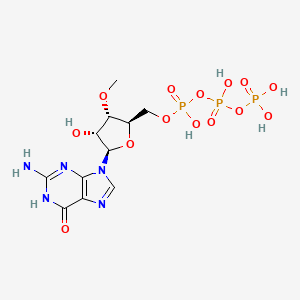
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of a pyrrole derivative with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butyl chloride: A halogenated derivative used in organic synthesis.
tert-Butyl hydroperoxide: An oxidizing agent used in various chemical reactions.
Uniqueness
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a trifluoromethyl group and a tert-butyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 74889-36-4 | |
Fórmula molecular |
C10H12F3NO |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
1-(1-tert-butylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-5-4-7(6-14)8(15)10(11,12)13/h4-6H,1-3H3 |
Clave InChI |
OIUNBHOGUYOFBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=CC(=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)


